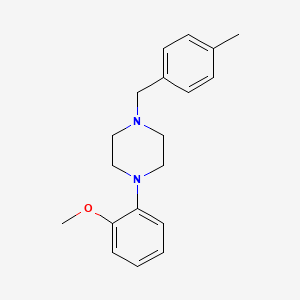

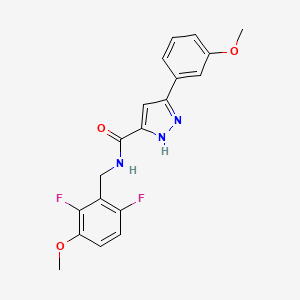

![molecular formula C22H35N3O B5508748 1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a chemical compound that has been studied in various scientific contexts. Its relevance spans from potential therapeutic applications to its chemical and physical properties which make it of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the use of benzyl chlorides, piperidine, and sulfonyl chlorides in specific conditions to achieve desired structural features. For instance, Vinaya et al. (2009) discussed the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showcasing the intricate process of combining these elements to generate compounds with potential antimicrobial activities (Vinaya et al., 2009).

Molecular Structure Analysis

Detailed investigations into the molecular structure of piperidine derivatives reveal insights into their conformation and electronic characteristics. For example, Janani et al. (2020) explored the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine through spectroscopic methods and theoretical calculations, providing a comprehensive understanding of its geometrical and electronic features (Janani et al., 2020).

Wissenschaftliche Forschungsanwendungen

Anti-acetylcholinesterase Activity

Research has identified derivatives of 1-benzyl-piperidine as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine, with implications for potential use in treating conditions like dementia. Substitution at specific positions on the benzamide moiety has shown to dramatically enhance this activity, highlighting the importance of structural modifications for increased potency (Sugimoto et al., 1990).

Bioactivity of Metal Complexes

Novel benzamides and their copper and cobalt complexes have been synthesized and characterized, with in vitro antibacterial activity evaluated against various bacterial strains. The metal complexes exhibited superior antibacterial activities compared to the free ligands, suggesting potential applications in combating bacterial infections (Khatiwora et al., 2013).

Anti-Fatigue Effects

Benzamide derivatives have been synthesized and evaluated for their anti-fatigue effects. Studies on weight-loaded forced swimming mice have demonstrated enhanced swimming endurance, indicating potential for developing agents to combat fatigue (Wu et al., 2014).

Antibacterial Evaluation

Derivatives have been synthesized and assessed for their antibacterial efficacy in vitro against Gram-negative and Gram-positive bacteria. Certain compounds showed significant antibacterial effects, underscoring the therapeutic potential of structurally modified benzamide derivatives in treating bacterial infections (Pouramiri et al., 2017).

Interaction with CB1 Cannabinoid Receptor

The molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor has been explored, providing insights into the antagonist activity against the receptor. This research contributes to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Eigenschaften

IUPAC Name |

1-benzyl-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O/c1-19-7-5-13-24(17-19)14-6-12-23-22(26)21-10-15-25(16-11-21)18-20-8-3-2-4-9-20/h2-4,8-9,19,21H,5-7,10-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIFUMOTEVNJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

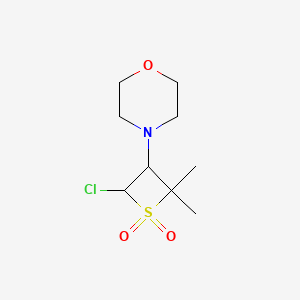

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

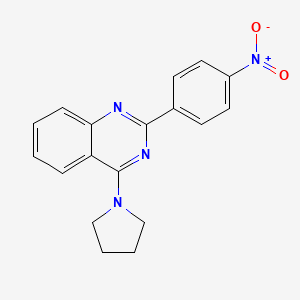

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

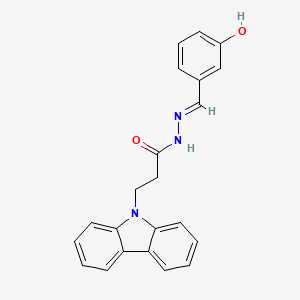

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)